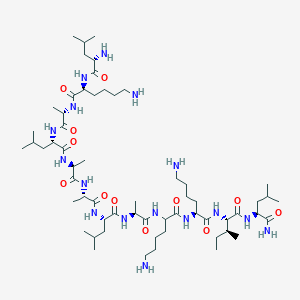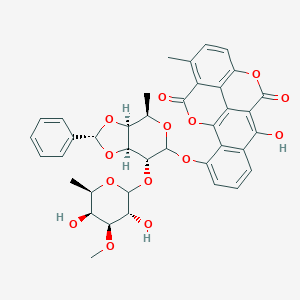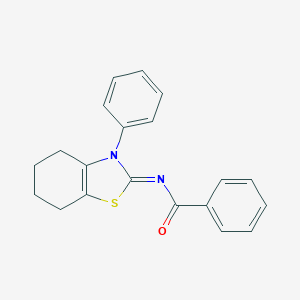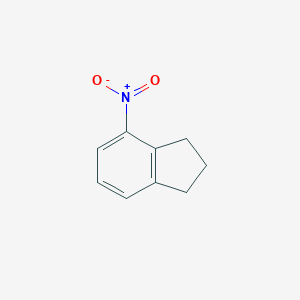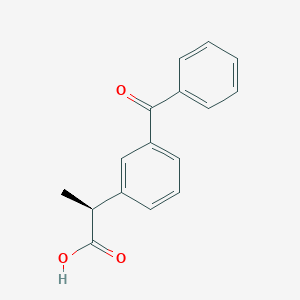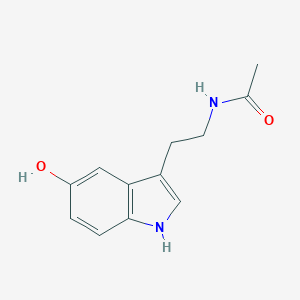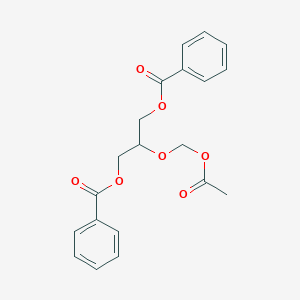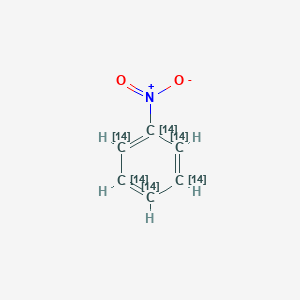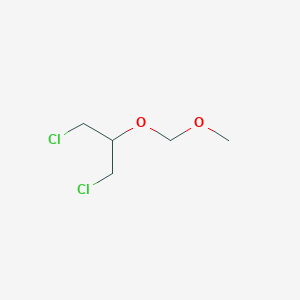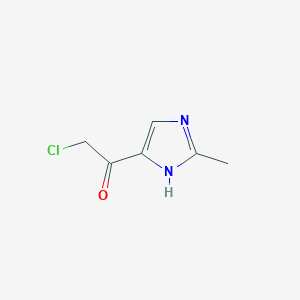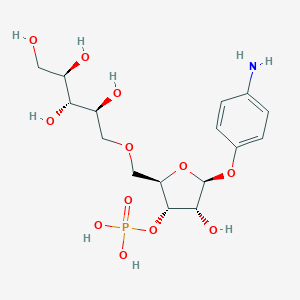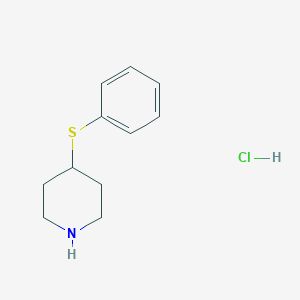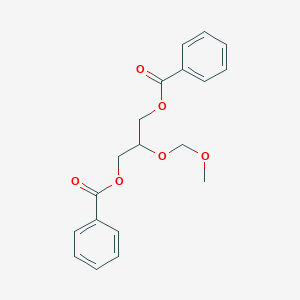![molecular formula C20H42O2 B022488 1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] CAS No. 19900-85-7](/img/structure/B22488.png)
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane], commonly known as IBOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBOD is a diol that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. It is also used as a surfactant and a dispersing agent in the production of various industrial products.
Mecanismo De Acción
The mechanism of action of IBOD is not fully understood, but it is believed to act as a cross-linking agent by forming covalent bonds between polymer chains. IBOD has also been shown to interact with cell membranes, which may contribute to its antimicrobial properties.
Efectos Bioquímicos Y Fisiológicos
IBOD has been shown to have low toxicity and is generally considered to be safe for use in various applications. However, studies have shown that exposure to high concentrations of IBOD can cause respiratory irritation and skin sensitization. IBOD has also been shown to have a slight irritant effect on the eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBOD has several advantages for use in lab experiments, including its ability to cross-link polymers and form stable complexes with drugs. However, IBOD can be difficult to handle due to its low solubility in water and its tendency to form gels at high concentrations.
Direcciones Futuras
There are several potential future directions for research on IBOD, including its use as a drug delivery agent, its potential applications in the production of antimicrobial coatings and its use in the production of polyurethane foams. Further research is needed to fully understand the mechanism of action of IBOD and its potential applications in various fields.
Métodos De Síntesis
The synthesis of IBOD involves the reaction of isobutylene oxide with 2-ethylhexanol in the presence of a catalyst. The reaction is typically carried out under mild conditions and produces high yields of the desired product. IBOD can also be synthesized by the reaction of isobutyraldehyde with ethylene oxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
IBOD has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. IBOD has been shown to have antimicrobial properties and has been used as an additive in the production of antimicrobial coatings. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Propiedades
Número CAS |
19900-85-7 |
|---|---|
Nombre del producto |
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] |
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-[[1-(2-ethylhexoxy)-2-methylpropoxy]methyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-7-11-13-18(9-3)15-21-20(17(5)6)22-16-19(10-4)14-12-8-2/h17-20H,7-16H2,1-6H3 |
Clave InChI |
BCZAQIZGCCZLOA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
Otros números CAS |
19900-85-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



